7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
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Overview
Description
7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique ethynyl group at the 7th position, which may impart distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine and a suitable acyl chloride.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The phenyl ring and other positions on the benzodiazepine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its benzodiazepine core suggests it may interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission.
Medicine
Medically, benzodiazepines are known for their sedative, anxiolytic, and anticonvulsant properties. Research into this specific compound may reveal new therapeutic applications or improved pharmacokinetic properties compared to existing benzodiazepines.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one likely involves modulation of the GABA-A receptor. Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anxiolytic effects characteristic of benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Nimetazepam: Another benzodiazepine with a nitro group at the 7th position, used for its hypnotic effects.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one: Similar in structure but with a chloro group instead of an ethynyl group.
Uniqueness
The presence of the ethynyl group at the 7th position in 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one distinguishes it from other benzodiazepines. This modification may result in unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, safety, or metabolic stability.
Properties
CAS No. |
183239-39-6 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
7-ethynyl-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H14N2O/c1-3-13-9-10-16-15(11-13)18(14-7-5-4-6-8-14)19-12-17(21)20(16)2/h1,4-11H,12H2,2H3 |
InChI Key |
FESCSZDQOFYRDR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)C#C)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)C#C)C3=CC=CC=C3 |
Synonyms |
QH-II-66 |
Origin of Product |
United States |
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